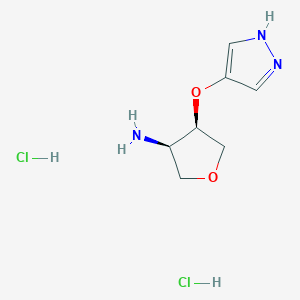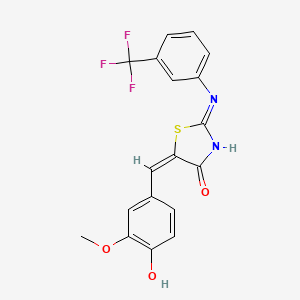![molecular formula C15H17N5OS B2594587 2-[[1-(3-メチル-1,2,4-チアゾール-5-イル)ピペリジン-3-イル]メトキシ]ピリジン-4-カルボニトリル CAS No. 2380094-95-9](/img/structure/B2594587.png)
2-[[1-(3-メチル-1,2,4-チアゾール-5-イル)ピペリジン-3-イル]メトキシ]ピリジン-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazole derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is known to have strong aromaticity, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The docking study of 1,3,4-thiadiazole scaffold showed strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .科学的研究の応用
抗がん特性
チアゾール誘導体は、本化合物を含む、潜在的な抗がん剤として有望視されています。それらのメソイオン性により、細胞膜を通過することが可能であり、生物学的標的と強く相互作用します。 特に、この化合物は、in vitro および in vivo の両方でがんモデルにおいて有効性を示しています 。研究者は、その作用機序と標的療法の可能性を探求しています。
抗菌活性
1,3,4-チアゾール骨格は、その抗菌特性について調査されてきました。特に、合成された誘導体は、微生物標的に対して強い結合親和性と阻害定数を示します。 これらの化合物は、新規抗生物質の開発のリードとして役立ちます .
抗酸化の可能性
本化合物を含む、新たに合成された 2-置換-3-(5-置換-1,3,4-オキサジアゾール/チアゾール-2-イル)チアゾリジン-4-オン誘導体は、抗酸化活性について評価されました。DPPH アッセイは、それらのフリーラジカル捕捉能力を明らかにしました。 それらの抗酸化特性を理解することは、健康と病気の予防におけるより広範な用途に貢献します .
創薬および開発
ピリミジンおよびオキサジアゾールとの生物学的等価性関係から、この化合物は、創薬のための興味深い骨格として機能します。研究者は、脂溶性や標的特異性など、その薬理学的特性を強化するための修飾を探求しています。 潜在的な用途には、新規利尿剤と抗生物質が含まれます .
分子ドッキング研究
分子ドッキングなどの計算研究は、この化合物が特定のタンパク質標的に対する結合親和性を予測することができます。 関連する生体分子との相互作用を調査することで、その作用機序を理解し、さらなる創薬を導きます .
臨床試験
前臨床研究は貴重な洞察を提供しますが、臨床試験は安全性と有効性を評価するために不可欠です。本化合物を含む、いくつかのチアゾール含有化合物は、臨床試験に進んでいます。 患者の反応と副作用を監視することで、将来の治療薬としての可能性がわかります .
作用機序
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets, which could lead to various changes in cellular functions .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, which suggests that they may have various molecular and cellular effects .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-18-15(22-19-11)20-6-2-3-13(9-20)10-21-14-7-12(8-16)4-5-17-14/h4-5,7,13H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYIEVKZCXQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
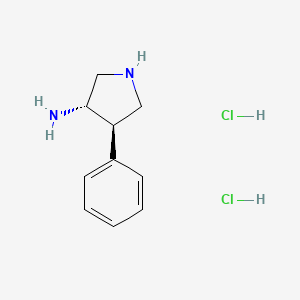
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)
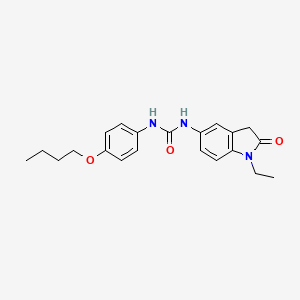


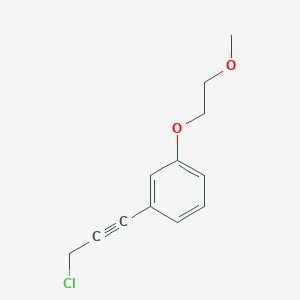
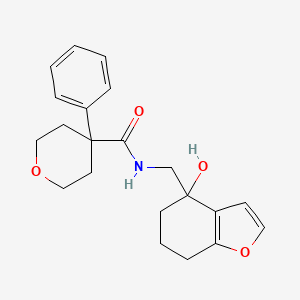
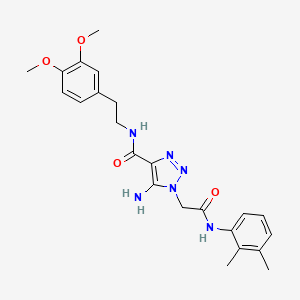

![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)
